
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride
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Overview
Description
N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride is a boronic ester derivative featuring a pyridine core substituted at the 5-position with a dioxaborolane group and at the 3-position with a dimethylaminoethyl moiety via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in pharmaceutical synthesis . Its molecular formula is C₁₅H₂₄BClN₂O₂, with a molecular weight of 310.6 g/mol. Key structural attributes include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Amination Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with N,N-dimethylmethanamine to introduce the dimethylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group acts as a versatile building block in organic synthesis, facilitating the formation of carbon-carbon bonds. The dimethylamino group enhances the compound’s nucleophilicity, making it reactive towards electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N,N-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-Amine
- Structure : Lacks the methylene bridge and ethyl group, directly attaching the dimethylamine to the pyridine.
- Key Differences : Reduced steric bulk compared to the target compound.
- Applications : Primarily used in Suzuki couplings; lower molecular weight (C₁₃H₂₁BN₂O₂ , 262.1 g/mol) may favor diffusion in porous catalysts .
N-((5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Methyl)Ethanamine
- Structure : Features a primary ethylamine group instead of dimethylamine.
- Key Differences: Higher basicity (pKa ~10.6 for ethylamine vs. ~9.8 for dimethylamine) and reduced solubility in nonpolar solvents.
- Hazards : Classified as harmful if swallowed (H302) .
N,N-Dimethyl-1-[1-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indol-3-yl]Methanamine
- Structure : Replaces pyridine with an indole ring.
- Key Differences : Indole’s NH group enables hydrogen bonding, altering reactivity in catalysis.
- Synthesis : Requires palladium-catalyzed cross-coupling (e.g., Miyaura borylation) .
Physicochemical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP |
---|---|---|---|---|---|
Target Compound (Hydrochloride) | C₁₅H₂₄BClN₂O₂ | 310.6 | N/A | Water, DMSO | 2.1 |
N,N-Dimethyl-5-(Dioxaborolan-2-yl)Pyridin-3-Amine | C₁₃H₂₁BN₂O₂ | 262.1 | N/A | Ethanol, CHCl₃ | 1.8 |
N-((5-(Dioxaborolan-2-yl)Pyridin-3-yl)Methyl)Ethanamine | C₁₄H₂₃BN₂O₂ | 262.2 | N/A | Methanol, THF | 1.9 |
Pyrene-Appended Boronic Acid (V1) | C₃₁H₃₂BNO₂ | 465.4 | >200 | DMF, Toluene | 5.2 |
Notes:
- The target compound’s hydrochloride salt improves aqueous solubility compared to free bases .
- Bulkier substituents (e.g., pyrene in V1) drastically increase hydrophobicity (LogP 5.2) .
Reactivity in Cross-Coupling
- Target Compound : High reactivity in Suzuki-Miyaura due to electron-deficient pyridine enhancing boronate stability.
- Comparison : Indole derivatives (e.g., Compound 4 in ) show slower coupling rates due to steric hindrance from the indole ring .
Biological Activity
N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H24BNO2
- CAS Number : 919347-18-5
- Synonyms : N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine
The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its role in various biological processes.
Research indicates that the dioxaborolane group may enhance the compound's ability to interact with biological targets through boron-mediated interactions. Boron-containing compounds have been shown to exhibit unique reactivity and biological properties due to their ability to form stable complexes with biomolecules.
Anticancer Activity
Several studies have explored the anticancer potential of N,N-dimethyl derivatives. For instance:
- In vitro studies demonstrated that similar compounds exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the dioxaborolane moiety is believed to enhance these effects by facilitating cellular uptake and interaction with target proteins involved in cell cycle regulation .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. In vivo studies have reported:
- Improved cognitive function in animal models of neurodegenerative diseases. The compound appears to modulate pathways associated with neuroinflammation and oxidative stress .
Study 1: Anticancer Efficacy
A study conducted on a series of dimethylaminopyridine derivatives showed that compounds with similar structural features exhibited significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the modulation of signaling pathways such as PI3K/Akt and MAPK .
Study 2: Neuroprotection in Animal Models
In a controlled experiment involving mice subjected to induced neurodegeneration, administration of the compound resulted in decreased levels of inflammatory cytokines and improved behavioral outcomes in memory tests. This suggests a potential application in treating conditions like Alzheimer's disease .
Data Tables
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Basic
The synthesis typically involves Suzuki-Miyaura cross-coupling to install the boronate ester moiety, followed by amine functionalization and hydrochloride salt formation. Key steps include:
- Step 1 : Coupling of a pyridine halide (e.g., 3-bromo-5-aminopyridine) with a boronate ester precursor (e.g., pinacolborane) using a Pd catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₃PO₄), and anhydrous conditions (DMF, 75–90°C) .
- Step 2 : Methylation of the amine group using formaldehyde and dimethylamine under pH-controlled conditions (pH ~10) to form the tertiary amine .
- Step 3 : Salt formation via HCl treatment and crystallization .
Critical Factors :
- Catalyst loading (0.5–5 mol% Pd) and ligand choice (e.g., BINAP for enantioselective steps) significantly affect coupling efficiency .
- Purification via column chromatography (silica gel, DCM/hexane) is essential to remove Pd residues and by-products .
Q. How can structural and purity validation be methodologically optimized?
Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and aromatic pyridine protons (δ 8.0–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] for C₁₆H₂₆BClN₂O₂) .
- HPLC : Detects impurities (<5%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced : X-ray crystallography (using SHELX software ) resolves stereochemistry if crystalline derivatives are obtained.
Q. What strategies mitigate low yields in large-scale Suzuki couplings?
Advanced
- Catalyst Optimization : Use air-stable Pd precatalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce deactivation .
- Solvent Effects : Anhydrous dioxane or THF improves reproducibility vs. DMF, which may hydrolyze boronate esters .
- Temperature Control : Gradual heating (60°C → 90°C) minimizes side reactions like protodeboronation .
Data Contradiction Example : Yields drop from 70% (mg-scale) to 30% (gram-scale) due to inefficient mixing; mechanical stirring or flow chemistry improves consistency .
Q. How do electronic properties of the boronate ester influence reactivity?
Advanced
- Hardness/Softness Analysis : The boronate ester’s Lewis acidity (η ≈ 5 eV, calculated via DFT) enhances transmetalation in Suzuki couplings .
- Steric Effects : Bulky pinacol groups hinder oxidative addition but stabilize the boronate intermediate .
- Substituent Effects : Electron-withdrawing groups on pyridine increase electrophilicity, accelerating coupling (see table below) .
Pyridine Substituent | Coupling Rate (k, s⁻¹) | Yield (%) |
---|---|---|
-NO₂ | 0.45 | 85 |
-OMe | 0.12 | 60 |
-H | 0.25 | 75 |
Q. What computational methods predict reactivity in novel environments?
Advanced
- DFT Calculations : Optimize transition states for Pd-mediated steps (B3LYP/6-31G*) to predict regioselectivity .
- Solvent Modeling : COSMO-RS simulations assess solvent effects on boronate stability (e.g., THF stabilizes via H-bonding) .
Case Study : MD simulations reveal aggregation of hydrophobic boronate esters in polar solvents, necessitating co-solvents like toluene .
Q. How are hygroscopic properties managed during storage?
Basic
- Desiccants : Store under argon with molecular sieves (3Å) to prevent HCl dissociation .
- Handling : Use gloveboxes for salt formation steps; hygroscopicity is confirmed via TGA (weight loss >2% at 25°C/60% RH) .
Q. What are common impurities, and how are they characterized?
Advanced
Properties
Molecular Formula |
C14H24BClN2O2 |
---|---|
Molecular Weight |
298.62 g/mol |
IUPAC Name |
N,N-dimethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H23BN2O2.ClH/c1-13(2)14(3,4)19-15(18-13)12-7-11(8-16-9-12)10-17(5)6;/h7-9H,10H2,1-6H3;1H |
InChI Key |
UYRVNAXGKIELET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN(C)C.Cl |
Origin of Product |
United States |
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